Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

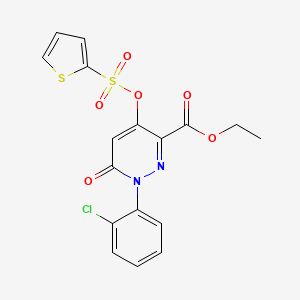

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-chlorophenyl group at position 1, a thiophen-2-ylsulfonyloxy substituent at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-13(26-28(23,24)15-8-5-9-27-15)10-14(21)20(19-16)12-7-4-3-6-11(12)18/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDSRACTSAONTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Pyridazine Core

- Target Compound : Features a 2-chlorophenyl group and a thiophen-2-ylsulfonyloxy group.

- Analog 1 (Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate): Substitutes the sulfonyloxy group with a trifluoromethyl group and places the chloro substituent at the 3-position of the phenyl ring.

- Analog 2 (Ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate): Replaces the sulfonyloxy group with a cyano group and introduces a 4-nitrophenyl ring, which is strongly electron-deficient. This compound exhibits a higher melting point (181–183°C) compared to trifluoromethyl analogs (106–110°C), likely due to increased polarity .

Thiophene vs. Benzene Sulfonyl Groups

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural similarity to Analog 3, excluding the 5-chloro substituent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., sulfonate esters). Key steps include:

- Step 1 : Condensation of chlorophenyl derivatives with dihydropyridazine precursors under reflux conditions.

- Step 2 : Sulfonylation using thiophen-2-ylsulfonyl chloride, requiring controlled pH (~7–8) and inert solvents (e.g., dichloromethane).

- Step 3 : Esterification of the carboxylate group using ethanol under acidic catalysis.

Reaction conditions (temperature: 60–80°C; solvent polarity) significantly impact intermediate stability .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridazine ring structure and sulfonate ester substitution. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (e.g., m/z ~468.92). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Optimization involves:

- Temperature : Elevated temperatures (70–90°C) accelerate ring closure but may degrade thermally labile sulfonate groups.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during sulfonylation.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve esterification yields by 15–20% in ethanol .

Statistical tools like Design of Experiments (DoE) can model parameter interactions and identify optimal conditions .

Q. What methodologies are used to investigate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) evaluate target engagement. Dose-response curves (IC₅₀ determination) are generated using fluorometric or colorimetric readouts.

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to sulfonate-sensitive targets (e.g., tyrosine kinases).

- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) assess metabolic liability, with LC-MS/MS quantifying metabolite formation .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Strategies include:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines).

- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products.

- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl-substituted dihydropyridazines) to identify activity trends .

Q. What strategies are employed to study the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C).

- Light Sensitivity : Accelerated photodegradation studies (ICH Q1B guidelines) quantify photooxidation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.